molecular formula C23H18O6 B2883220 4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid CAS No. 384364-48-1

4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid

Cat. No. B2883220
CAS RN: 384364-48-1
M. Wt: 390.391
InChI Key: RYAFDNHYHGHKLI-UHFFFAOYSA-N
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Description

The compound “4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid” is a chemical substance with a molecular weight of 390.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H18O6/c1-13-20 (28-12-14-3-5-15 (6-4-14)22 (24)25)10-9-18-17-8-7-16 (27-2)11-19 (17)23 (26)29-21 (13)18/h3-11H,12H2,1-2H3, (H,24,25) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.39 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .

Safety And Hazards

Specific safety and hazard information for this compound is not available in the retrieved data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-[(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-13-20(28-12-14-3-5-15(6-4-14)22(24)25)10-9-18-17-8-7-16(27-2)11-19(17)23(26)29-21(13)18/h3-11H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAFDNHYHGHKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid

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